![molecular formula C13H24NO10P B1235917 (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid CAS No. 1446756-47-3](/img/no-structure.png)
(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphatidylserine is a naturally occurring phospholipid that comprises 2-10% of total phospholipids in mammals and is enriched in the central nervous system, particularly the retina. It is anionic and found mainly on the inner leaflet of the cell membrane. It is biosynthesized from phosphatidylcholine or phosphatidylethanolamine by phosphatidyl synthase 1 (PSS1) or PSS2, respectively, in the endoplasmic reticulum and can be reversibly converted back by the same enzymes. It can also be irreversibly converted to phosphatidylethanolamine by phosphatidylserine decarboxylase in the mitochondria. Phosphatidylserine binds to T cell immunoglobulin mucin type 1 (TIM-1) and TIM-4 receptors as well as brain-specific angiogenesis inhibitor 1 (BAI1), leading to anti-inflammatory and anti-atherosclerotic effects. It is also a cofactor involved in the activation of various signaling pathways through activation of protein kinase C, neutral sphingomyelinase, and c-Raf-1 protein kinase among others. Phosphatidylserine is externalized during apoptosis by scramblases in the plasma membrane as a signal for phagocytes to engulf the cell. Phosphatidylserines (bovine) is a mixture of bovine phosphatidylserines containing fatty acids with variable chain lengths at the sn-1 and sn-2 positions.
Phosphatidylserine, also known as serines, phosphatidyl, belongs to the class of organic compounds known as phosphatidylserines. These are glycerophosphoserines in which two fatty acids are bonded to the glycerol moiety through ester linkages. As is the case with diacylglycerols, phosphatidylserines can have many different combinations of fatty acids of varying lengths and saturation attached to the C-1 and C-2 positions. Phosphatidylserine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Phosphatidylserine has been detected in multiple biofluids, such as urine and blood. Within the cell, phosphatidylserine is primarily located in the cytoplasm and mitochondria.
Phosphatidyl serine (PS) is a phospholipid nutrient found in fish, green leafy vegetables, soybeans and rice, and is essential for the normal functioning of neuronal cell membranes and activates Protein kinase C (PKC) which has been shown to be involved in memory function. In apoptosis, phosphatidyl serine is transferred to the outer leaflet of the plasma membrane. This is part of the process by which the cell is targeted for phagocytosis. PS has been shown to slow cognitive decline in animal models. PS has been investigated in a small number of double-blind placebo trials and has been shown to increase memory performance in the elderly. Because of the potentail cognitive benefits of phosphatidylserine, the substance is sold as a dietary supplement to people who believe they can benefit from an increased intake. The dietary supplement was originally processed from bovine sources however Prion disease scares in the 1990s outlawed this process, and a soy-based alternative was adopted.
科学的研究の応用
Biomanufacturing
Biomanufacturing processes often utilize microorganisms or enzymes to produce chemicals like acetoin and 2,3-butanediol. These processes are environmentally friendly and can be optimized for the production of specific stereoisomers, enhancing the selectivity and efficiency of the manufacturing process .
Chemical Synthesis
In chemical synthesis, acetoin and 2,3-butanediol serve as precursors for the production of higher-value chemicals. They can be used to synthesize fragrances, flavors, and various specialty chemicals that require specific chiral configurations .
Food Industry
Acetoin is a common flavoring additive in the food industry. It imparts a buttery taste to various products and is used in the formulation of numerous food items to enhance their flavor profile .
Biofuel Production
The compound’s relatives, particularly 2,3-butanediol, have potential applications in biofuel production. They can be converted into bio-based fuels that are compatible with existing fuel infrastructure, providing a renewable energy source .
Antifreeze Production
Due to its low freezing point, optically pure 2,3-butanediol is used as an anti-freeze agent. This application is particularly important in colder climates where the prevention of freezing is critical for various industrial processes .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid involves the protection and deprotection of functional groups, as well as the coupling of various intermediates to form the final product.", "Starting Materials": [ "L-aspartic acid", "Butyric anhydride", "Propionic anhydride", "Di-tert-butyl dicarbonate", "Triethylamine", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Phosphorus oxychloride", "2-amino-3-hydroxypropanoic acid", "N,N'-dicyclohexylcarbodiimide", "Dimethylformamide", "Methanol", "Acetic acid", "Diethyl ether", "Chloroform" ], "Reaction": [ "Protection of L-aspartic acid with di-tert-butyl dicarbonate and triethylamine", "Deprotection of tert-butyl ester with trifluoroacetic acid", "Coupling of L-aspartic acid with hydroxylamine hydrochloride to form (2S)-2-amino-3-hydroxypropanoic acid", "Protection of hydroxyl group with butyric anhydride and triethylamine", "Deprotection of butyric ester with sodium hydroxide", "Coupling of (2S)-2-amino-3-hydroxypropanoic acid with (2R)-2-butanoyloxy-3-propanoyloxypropoxyphosphoryl chloride using N,N'-dicyclohexylcarbodiimide and dimethylformamide", "Deprotection of tert-butyl ester with trifluoroacetic acid", "Coupling of intermediate with propionic anhydride to form (2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid", "Purification of final product using methanol, acetic acid, and diethyl ether", "Characterization of final product using NMR, IR, and mass spectrometry" ] } | |
CAS番号 |
1446756-47-3 |
分子式 |
C13H24NO10P |
分子量 |
385.3 g/mol |
IUPAC名 |
(2S)-2-amino-3-[[(2R)-2-butanoyloxy-3-propanoyloxypropoxy]-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C13H24NO10P/c1-3-5-12(16)24-9(6-21-11(15)4-2)7-22-25(19,20)23-8-10(14)13(17)18/h9-10H,3-8,14H2,1-2H3,(H,17,18)(H,19,20)/t9-,10+/m1/s1 |
InChIキー |
UNJJBGNPUUVVFQ-ZJUUUORDSA-N |
異性体SMILES |
CCCC(=O)O[C@H](COC(=O)CC)COP(=O)(O)OC[C@@H](C(=O)O)N |
SMILES |
CCCC(=O)OC(COC(=O)CC)COP(=O)(O)OCC(C(=O)O)N |
正規SMILES |
CCCC(=O)OC(COC(=O)CC)COP(=O)(O)OCC(C(=O)O)N |
その他のCAS番号 |
8002-43-5 |
物理的記述 |
Solid |
溶解性 |
3.70e+00 g/L |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




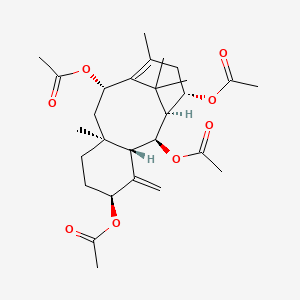

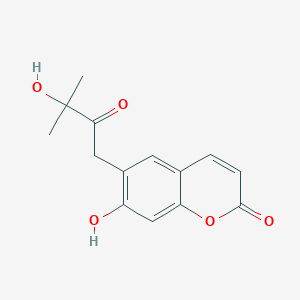
![4-N-benzylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B1235838.png)
![(2Z)-7-amino-2-[(4-hydroxy-3,5-dimethylphenyl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B1235839.png)
![(E)-7-[3-[[2-(phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1235840.png)
![N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]-1,3-benzothiazol-2-amine](/img/structure/B1235841.png)
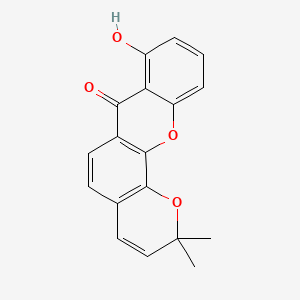
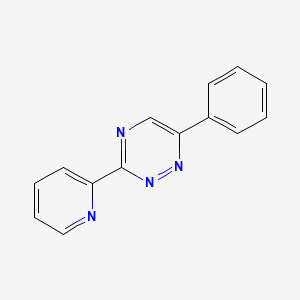
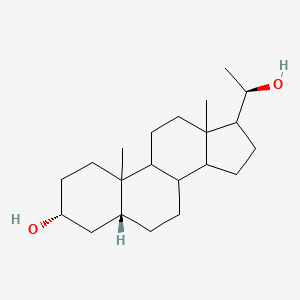
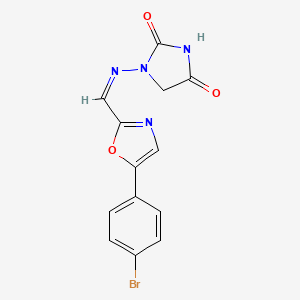

![Ethyl 5-amino-2-methyl-4-phenyl-6,7,8,9-tetrahydrobenzo[b][1,8]naphthyridine-3-carboxylate](/img/structure/B1235855.png)